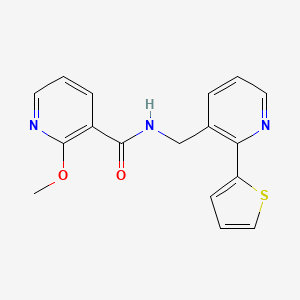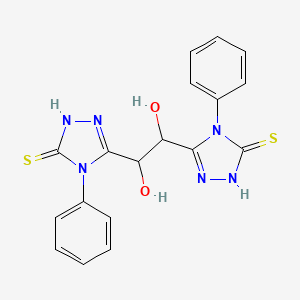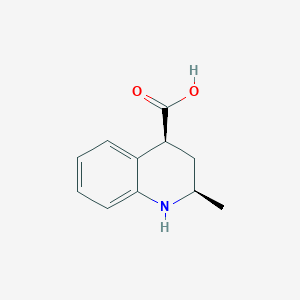![molecular formula C12H14N4OS2 B2601007 3-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}-1-phenylurea CAS No. 478077-54-2](/img/structure/B2601007.png)
3-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}-1-phenylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}-1-phenylurea is a synthetic organic compound characterized by the presence of a thiadiazole ring, a phenylurea moiety, and a sulfanyl ethyl linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}-1-phenylurea typically involves the following steps:
-
Formation of the Thiadiazole Ring: : The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions. For instance, 4-methyl-1,2,3-thiadiazole-5-thiol can be prepared by cyclization of thiosemicarbazide with acetic acid.
-
Sulfanyl Ethyl Linkage Formation: : The thiadiazole derivative is then reacted with an alkylating agent such as 2-chloroethylamine to introduce the sulfanyl ethyl group. This reaction is typically carried out in the presence of a base like sodium hydroxide to facilitate the nucleophilic substitution.
-
Urea Formation: : The final step involves the reaction of the intermediate with phenyl isocyanate to form the phenylurea moiety. This step is usually performed under mild conditions, often in an organic solvent like dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
-
Oxidation: : The thiadiazole ring can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
-
Reduction: : Reduction of the thiadiazole ring can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of thiols or amines.
-
Substitution: : The sulfanyl ethyl group can participate in nucleophilic substitution reactions. For example, it can be replaced by other nucleophiles such as amines or alcohols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, amines, alcohols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, 3-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}-1-phenylurea is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has been studied for its potential antimicrobial and antifungal properties. The thiadiazole ring is known to exhibit biological activity, and derivatives of this compound have shown promise in inhibiting the growth of certain bacteria and fungi .
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its structure allows for interactions with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research .
Industry
In the industrial sector, this compound can be used in the formulation of agrochemicals, such as herbicides and pesticides. Its ability to interact with biological systems makes it effective in controlling unwanted plant growth and pests.
作用機序
The mechanism of action of 3-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}-1-phenylurea involves its interaction with specific molecular targets. The thiadiazole ring can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to the disruption of essential biological processes in microorganisms or cancer cells, resulting in their death or reduced proliferation.
類似化合物との比較
Similar Compounds
- 4-methyl-1,2,3-thiadiazole-5-thiol
- 2-chloroethylamine
- Phenyl isocyanate
Uniqueness
Compared to similar compounds, 3-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}-1-phenylurea stands out due to its combined structural features. The presence of both the thiadiazole ring and the phenylurea moiety provides a unique set of chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and exhibit diverse biological activities.
特性
IUPAC Name |
1-[2-(4-methylthiadiazol-5-yl)sulfanylethyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS2/c1-9-11(19-16-15-9)18-8-7-13-12(17)14-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H2,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBYRLYWFHNFXAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)SCCNC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 2-amino-6-[3-(1H-imidazol-1-yl)propyl]-7-methyl-5-oxo-4-phenyl-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2600925.png)
![6-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide](/img/structure/B2600926.png)
![1-Iodo-3-(4-methoxyphenyl)bicyclo[1.1.1]pentane](/img/structure/B2600927.png)


![4-[bis(2-chloroethyl)sulfamoyl]-N-(5-chloro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2600933.png)
![Dimethyl({[3-(pyridin-2-yloxy)phenyl]methyl}sulfamoyl)amine](/img/structure/B2600935.png)
![Tert-butyl 2-(8-oxa-2-azaspiro[4.5]decan-3-yl)acetate](/img/structure/B2600937.png)
![3-[(2,4-dichlorobenzyl)sulfonyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide](/img/structure/B2600938.png)


![1-[(4-chlorophenyl)methyl]-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2600943.png)
![1-methyl-6-oxo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2600946.png)
![2-Chloro-N-[1-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]acetamide](/img/structure/B2600947.png)
